molecular formula C23H25N3O3 B12411841 MtTMPK-IN-4

MtTMPK-IN-4

Cat. No.: B12411841
M. Wt: 391.5 g/mol
InChI Key: BIVAOTFPNQVBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is primarily used for research purposes and is not produced on a large industrial scale .

Chemical Reactions Analysis

Types of Reactions

MtTMPK-IN-4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: Substitution reactions are common, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

MtTMPK-IN-4 has several scientific research applications, including:

    Chemistry: Used as a research tool to study the inhibition of thymidylate kinase in mycobacterium tuberculosis.

    Biology: Investigated for its antibacterial properties and its ability to inhibit tyrosinase.

    Medicine: Explored as a potential therapeutic agent for tuberculosis due to its inhibitory activity against MtTMPK.

    Industry: Utilized in the development of new antibacterial agents and tyrosinase inhibitors

Mechanism of Action

MtTMPK-IN-4 exerts its effects by inhibiting mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting MtTMPK, this compound disrupts DNA synthesis in mycobacterium tuberculosis, leading to its antibacterial effects . Additionally, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis .

Comparison with Similar Compounds

Similar Compounds

    MtTMPK-IN-1: Another inhibitor of MtTMPK with similar properties.

    MtTMPK-IN-2: Exhibits inhibitory activity against MtTMPK but with different potency.

    MtTMPK-IN-3: Similar structure and function but varies in its inhibitory strength.

Uniqueness

MtTMPK-IN-4 is unique due to its high potency as an inhibitor of both MtTMPK and tyrosinase. Its dual inhibitory activity makes it a valuable compound for research in antibacterial and anti-tyrosinase applications .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

5-methyl-1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28)

InChI Key

BIVAOTFPNQVBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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